2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481699
InChI: InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6+;
SMILES:
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride

CAS No.:

Cat. No.: VC16481699

Molecular Formula: C16H18ClN

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride -

Specification

Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
IUPAC Name 2-[4-[(E)-2-phenylethenyl]phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6+;
Standard InChI Key NENRMKASVRBGLF-UHDJGPCESA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCN.Cl
Canonical SMILES C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure combines a phenethylamine backbone with a 4-styrylphenyl substituent, creating an extended conjugated system. Key molecular descriptors include:

PropertyValue
Molecular FormulaC16H18ClN\text{C}_{16}\text{H}_{18}\text{ClN}
Molecular Weight259.774 g/mol
Exact Mass259.113 Da
Topological Polar Surface Area26.02 Ų
LogP4.86

This configuration enhances stability and may influence receptor-binding kinetics compared to simpler phenethylamines .

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocols for this compound are published in open literature, analogous phenethylamine syntheses suggest a multi-step approach:

  • Styryl Group Introduction: A Heck coupling reaction between 4-bromophenethylamine and styrene could yield the styryl-substituted intermediate.

  • Hydrochloride Formation: Treatment with hydrochloric acid would protonate the amine, forming the final hydrochloride salt .

This hypothetical pathway aligns with methods used for structurally related compounds, though optimization would be required to maximize yield and purity.

Purification and Characterization

Recrystallization from ethanol/water mixtures is a standard method for hydrochloride salts. Characterization via 1H NMR^1\text{H NMR} and mass spectrometry would confirm structure, with key spectral features including:

  • Aromatic proton signals between δ 7.2–7.8 ppm

  • Ethylamine chain protons at δ 2.5–3.5 ppm

  • Trans-vinylic coupling (J16HzJ \approx 16 \, \text{Hz}) for the styryl group

Comparative Analysis with Analogous Compounds

Phenethylamine derivatives exhibit diverse biological activities modulated by substituents. For example:

  • Phenethylamine: Baseline stimulant properties via dopamine release

  • 4-Methylphenethylamine: Enhanced potency due to methyl group’s electron-donating effects

The styryl group in 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride likely extends its half-life by reducing metabolic oxidation, though in vitro assays are needed to validate this hypothesis.

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